molecular formula C17H17ClN4O2 B1391800 ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1221715-35-0

ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1391800
M. Wt: 344.8 g/mol
InChI Key: OINUTQSDVPDELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound with the molecular formula C17H17ClN4O2 and a molecular weight of 344.8 g/mol . It is intended for research use only.


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, a derivative of the compound , has been synthesized and evaluated for its antimicrobial and anticancer activity. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Pyrazolo[3,4-B]Pyridine Derivatives

  • The synthesis of various pyrazolo[3,4-b]pyridine-4-carboxylates, closely related to the compound , has been conducted by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate, aiding in the creation of new chemical structures (Maqbool et al., 2013).

Antiviral Activity

  • New derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids, synthesized from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without toxicity to Vero cells (Bernardino et al., 2007).

Novel Synthesis Approaches

  • An efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, which are new N-fused heterocyclic products, has been developed via condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-3-24-17(23)14-9-20-16-13(10-21-22(16)2)15(14)19-8-11-4-6-12(18)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINUTQSDVPDELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)Cl)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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